2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride

Peptide synthesis C-terminal amidation Solid-phase peptide synthesis

In peptide synthesis, C-terminal threonine amides typically require specialized amidation resins or post-synthetic modification, adding steps and reducing yield. H-Thr(tBu)-NH₂·HCl solves this with a pre-installed primary amide, allowing direct incorporation using standard coupling chemistry. This eliminates amidation resin dependency and preserves the critical (2S,3R) stereochemistry. Supplied as a stable hydrochloride salt for accurate weighing. Ideal for bioactive peptide hormones, neuropeptide analogs, and protease inhibitor scaffolds.

Molecular Formula C8H19ClN2O2
Molecular Weight 210.70 g/mol
Cat. No. B12292861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride
Molecular FormulaC8H19ClN2O2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)N)OC(C)(C)C.Cl
InChIInChI=1S/C8H18N2O2.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H2,10,11);1H
InChIKeyVVNODVSZQKXIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Thr(tBu)-NH₂·HCl: Product Overview


2-Amino-3-[(2-methylpropan-2-yl)oxy]butanamide hydrochloride, most commonly referenced as H-Thr(tBu)-NH₂·HCl (CAS 1038343-47-3), is a protected L-threonine derivative belonging to the class of α-amino acid amide hydrochlorides . It features three functionally orthogonal domains: a free α-amine (protonated as the hydrochloride salt), a tert-butyl (tBu) ether protecting the β-hydroxyl side chain, and a pre-installed C-terminal primary amide . With a molecular weight of 210.70 g·mol⁻¹ (C₈H₁₈N₂O₂·HCl), a melting point of 168–172 °C, and a defined (2S,3R) configuration confirmed by optical rotation [α]D²⁰ = +40.4 ± 2° (c = 1, DMF), this compound is supplied at ≥ 98% purity by HPLC . It is classified as a research-use-only amino acid derivative and is not intended for diagnostic or therapeutic applications .

H-Thr(tBu)-NH₂·HCl: Non-Interchangeability


Threonine derivatives bearing different combinations of N-terminal protection, side-chain protection, and C-terminal functionality are not functionally interchangeable in peptide synthesis workflows. Substituting H-Thr(tBu)-NH₂·HCl with the unprotected side-chain analog H-Thr-NH₂·HCl (CAS 33209-01-7) risks O-acylation and branching at the free β-hydroxyl during coupling steps [1]. Using the free-acid form H-Thr(tBu)-OH (CAS 4378-13-6) instead of the pre-installed amide necessitates either a dedicated amide-forming resin or a post-synthetic amidation step, adding synthetic operations and potentially compromising yield . Replacement with Fmoc-Thr(tBu)-OH (CAS 71989-35-0) introduces an N-terminal Fmoc group that must be removed prior to chain elongation, altering the coupling strategy and reagent compatibility . Furthermore, the tBu ether—while the dominant side-chain protection for Thr in Fmoc/tBu SPPS—is itself associated with a documented ~20% tert-butylation side-product burden in sensitive sequences, a liability that alternative protecting groups such as tetrahydropyranyl (Thp) or trityl (Trt) aim to mitigate [2]. Each of these structural permutations alters the compound's reactivity profile, deprotection schedule, and compatibility with downstream chemistry, making informed selection mandatory.

H-Thr(tBu)-NH₂·HCl: Quantitative Differentiation Evidence


C-Terminal Amide Advantage

H-Thr(tBu)-NH₂·HCl (MW 210.70 as HCl salt) carries a pre-formed C-terminal primary amide, whereas the closest free-acid analog H-Thr(tBu)-OH (MW 175.23, CAS 4378-13-6) has a free carboxylic acid at the C-terminus . In Fmoc-SPPS, synthesis of a C-terminal peptide amide using a free-acid building block requires either (a) an amide-generating resin (e.g., Rink amide, MBHA) that releases the amide upon acidolytic cleavage, or (b) a separate solution-phase amidation step post-cleavage [1]. The pre-installed amide of H-Thr(tBu)-NH₂·HCl permits direct incorporation at the N-terminus or internal position via standard coupling chemistry without dependency on resin choice for C-terminal functionality, bypassing one synthetic operation relative to the free-acid route [2].

Peptide synthesis C-terminal amidation Solid-phase peptide synthesis Synthetic efficiency

Hydrochloride Salt Form Benefits

H-Thr(tBu)-NH₂·HCl is supplied as a white to off-white crystalline powder with a sharp melting point of 168–172 °C, consistent with a defined hydrochloride salt . The free base form H-Thr(tBu)-NH₂ (C₈H₁₈N₂O₂, MW 174.24) lacks the HCl counterion and, as is general for free amine bases, is expected to exhibit lower aqueous solubility, reduced crystallinity, and greater susceptibility to carbonate formation upon atmospheric CO₂ exposure . The hydrochloride salt shows an experimentally measured aqueous solubility of 38 g·L⁻¹ at 25 °C . Vendor specifications consistently report storage at 0–8 °C in sealed, dry conditions for the HCl salt, and multiple suppliers indicate room temperature storage with moisture protection as acceptable, reflecting adequate ambient stability [1].

Salt formulation Stability Solubility Handling Amino acid derivatives

Defined (2S,3R) Stereochemistry

H-Thr(tBu)-NH₂·HCl is supplied as the single (2S,3R) diastereomer with a measured specific optical rotation of [α]D²⁰ = +40.4 ± 2° (c = 1, DMF) . This contrasts with racemic or (2R,3S) threonine derivatives, where the opposite configuration at C2 and C3 would invert the stereochemical presentation of both the α-amine and the β-tBu-ether side chain. In the context of the SARS-CoV-2 main protease (MPro) inhibitor series, the (2S,3R) configuration of O-tert-butyl-threonine at the P3 position was demonstrated to be a key determinant of high cellular and antiviral potency; inhibitors containing this stereochemistry showed drastically different in cellulo potency compared to their in vitro enzyme inhibition, with all high-potency cellular inhibitors sharing the O-tert-butyl-threonine P3 motif [1]. While this study employed Fmoc-protected building blocks rather than the free amine hydrochloride, the underlying stereochemical requirement for the (2S,3R) configuration is invariant [1].

Stereochemistry Optical rotation Enantiomeric purity Peptide conformation Quality control

tBu Ether Side-Chain Protection

The tert-butyl ether protecting group on the threonine β-hydroxyl of H-Thr(tBu)-NH₂·HCl is cleaved under standard Fmoc-SPPS global deprotection conditions using TFA (typically 95% TFA with scavengers) within 0.5–4 hours at room temperature . In contrast, the benzyl (Bzl) ether—the alternative side-chain protection used in Boc/Bzl-SPPS strategy—requires strongly acidic conditions (anhydrous HF or TFMSA) for removal, which are incompatible with Fmoc/tBu chemistry and pose greater laboratory safety requirements [1]. The tBu group is fully stable to the piperidine-mediated Fmoc deprotection conditions used in each SPPS cycle, ensuring chemoselective deprotection [2]. However, a recognized liability of tBu protection is the generation of tert-butyl cations during TFA cleavage, which can alkylate sensitive residues (Cys, Met, Trp); in the synthesis of somatostatinamide—a peptide containing two Cys and one Trp—tBu-based protection yielded approximately 20% of tert-butylated side-products [3]. This has motivated investigation of alternative protecting groups such as tetrahydropyranyl (Thp) and trityl (Trt), which can be cleaved at significantly lower TFA concentrations (1–2% for Thp, even less for Trt) [4].

Protecting group orthogonality Acid lability Fmoc-SPPS Deprotection Side-chain protection

Free N-Terminus Advantage

H-Thr(tBu)-NH₂·HCl presents a free, protonated α-amine (as the HCl salt) that can be directly coupled to an activated carboxyl component without a prior deprotection step [1]. The closest Fmoc-protected analog Fmoc-Thr(tBu)-OH (CAS 71989-35-0, MW 397.47) requires piperidine-mediated Fmoc removal before the amine can participate in coupling, which consumes one additional synthetic cycle and generates a dibenzofulvene–piperidine adduct that must be removed by washing . Amino acid hydrochloride salts have been demonstrated as effective coupling partners with Fmoc-amino acid chlorides mediated by zinc dust, proceeding quickly and affording desired peptides in high yields without racemization . This free N-terminus makes H-Thr(tBu)-NH₂·HCl particularly suitable for N-terminal incorporation where the threonine amide is the final residue, or for segment condensation strategies where an N-terminal unprotected fragment is coupled to a C-activated peptide [1].

N-terminal coupling Segment condensation Fmoc strategy Synthetic flexibility Peptide modification

H-Thr(tBu)-NH₂·HCl: Application Scenarios


C-Terminal Amide Synthesis Without Amide Resin

When the synthetic target is a peptide bearing a C-terminal threonine amide—a common motif in bioactive peptide hormones and neuropeptides—H-Thr(tBu)-NH₂·HCl can be incorporated as the ultimate or penultimate residue using standard coupling chemistry, eliminating the need for an amide-generating resin (Rink amide, MBHA) or post-synthetic amidation . This is supported by the pre-installed C-terminal amide differentiation evidence (Section 3, Evidence Item 1). The free N-terminus (as HCl salt) allows direct coupling to an activated C-terminal carboxyl component, compatible with both solid-phase and solution-phase synthesis protocols . This scenario is particularly advantageous when the peptide is to be synthesized on an acid-labile resin that would otherwise release a free acid, or when the amidation step has historically been low-yielding in the specific sequence context.

N-Terminal Segment Condensation

In convergent peptide synthesis where pre-formed protected peptide segments are coupled, H-Thr(tBu)-NH₂·HCl serves as an N-terminal fragment carrying a free amine. The hydrochloride salt form ensures stable storage and accurate weighing of the hygroscopic amine component . The zinc-mediated coupling protocol using Fmoc-amino acid chlorides and amino acid hydrochloride salts has been demonstrated to proceed with high yield and without racemization, providing a validated synthetic methodology for this building block class . This scenario leverages the free N-terminus advantage documented in Section 3, Evidence Item 4, and is relevant for the synthesis of longer peptides (≥20 residues) where stepwise SPPS becomes inefficient.

Peptidomimetic Inhibitors: Defined P3 Stereochemistry

Based on the SARS-CoV-2 MPro inhibitor structure–activity relationship data, the (2S,3R) configuration of O-tert-butyl-threonine at the P3 position is critical for achieving cellular antiviral potency . H-Thr(tBu)-NH₂·HCl provides this stereochemistry in a building block with a free N-terminus, allowing direct incorporation into peptidyl aldehyde or other electrophilic warhead-containing inhibitor scaffolds without introducing an Fmoc chromophore that could complicate downstream purification or analytics. The quantified optical rotation specification ([α]D²⁰ = +40.4 ± 2°) enables incoming QC verification of stereochemical integrity , which is essential given the demonstrated dependence of cellular potency on correct P3 configuration.

tBu Protection for Non-Sensitive Sequences

For peptide sequences lacking Cys, Met, and Trp residues—the amino acids most susceptible to tert-butylation during TFA cleavage—H-Thr(tBu)-NH₂·HCl provides robust threonine side-chain protection using the well-characterized tBu ether, with cleavage achieved under standard 95% TFA conditions within 0.5–4 hours . The ~20% tert-butylation side-product burden documented for tBu protection in somatostatinamide (which contains two Cys and one Trp) is largely avoided in sequences devoid of these sensitive residues . This scenario represents the most common and lowest-risk use case, applicable to the majority of routine peptide syntheses where Fmoc/tBu chemistry is the method of choice and threonine hydroxyl protection is desired.

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